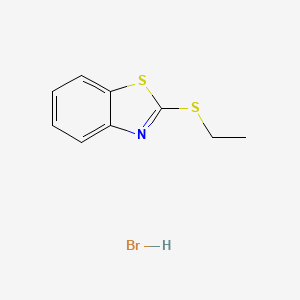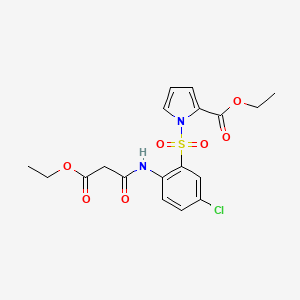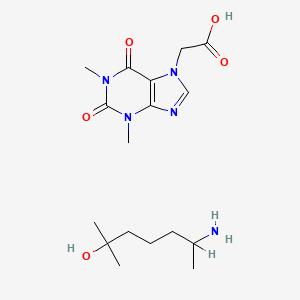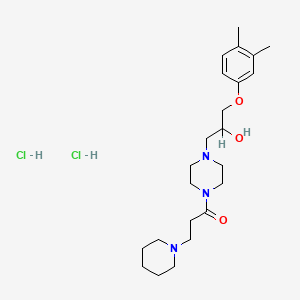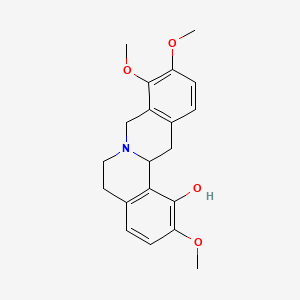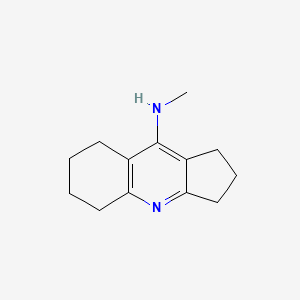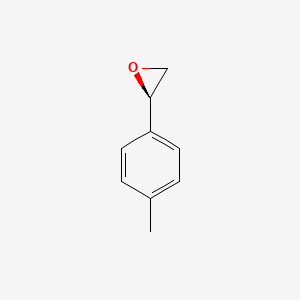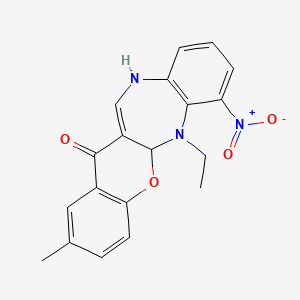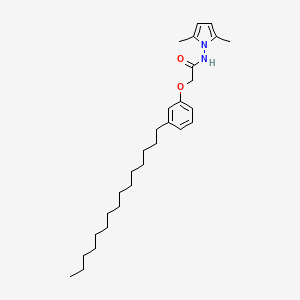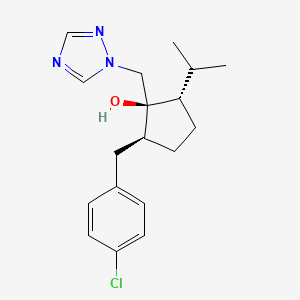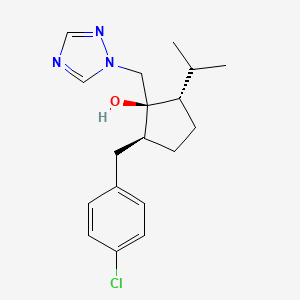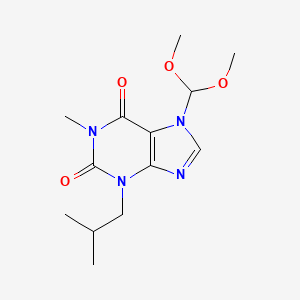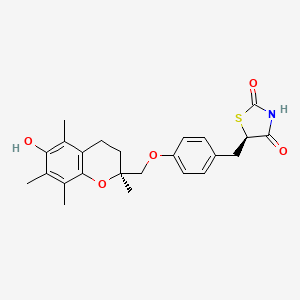
Troglitazone, (2S,5R)-(+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Unique Ingredient Identifier (UNII) BFQ06OHW4R is known as Troglitazone. Troglitazone is a synthetic compound that belongs to the class of thiazolidinediones. It was initially developed as an anti-diabetic medication due to its ability to improve insulin sensitivity in patients with type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Troglitazone is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the thiazolidinedione ring: This is achieved by reacting a suitable diketone with thiourea under acidic conditions.
Attachment of the benzopyran moiety: The thiazolidinedione ring is then coupled with a benzopyran derivative through a series of condensation reactions.
Final modifications: The compound undergoes further chemical modifications to introduce specific functional groups that enhance its pharmacological properties.
Industrial Production Methods
Industrial production of Troglitazone follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Troglitazone undergoes various chemical reactions, including:
Oxidation: Troglitazone can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Troglitazone can undergo nucleophilic substitution reactions, particularly at the benzopyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
Troglitazone has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study thiazolidinedione chemistry and its reactivity.
Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.
Medicine: Initially used as an anti-diabetic drug; however, due to its hepatotoxicity, its use has been discontinued. It is still studied for its potential anti-inflammatory and anti-cancer properties.
Mechanism of Action
Troglitazone exerts its effects primarily through activation of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a nuclear hormone receptor that regulates the expression of genes involved in glucose and lipid metabolism. By activating PPARγ, Troglitazone enhances insulin sensitivity, promotes glucose uptake in adipose tissue, and reduces hepatic glucose production .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects but a different safety profile.
Pioglitazone: A thiazolidinedione that is still in use today due to its relatively better safety profile compared to Troglitazone.
Uniqueness
Troglitazone was unique in its class for being one of the first thiazolidinediones introduced for clinical use. its hepatotoxicity led to its withdrawal from the market. Despite this, it paved the way for the development of safer thiazolidinedione derivatives .
Properties
CAS No. |
640275-16-7 |
|---|---|
Molecular Formula |
C24H27NO5S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(5R)-5-[[4-[[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)/t19-,24+/m1/s1 |
InChI Key |
GXPHKUHSUJUWKP-DVECYGJZSA-N |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)COC3=CC=C(C=C3)C[C@@H]4C(=O)NC(=O)S4)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


